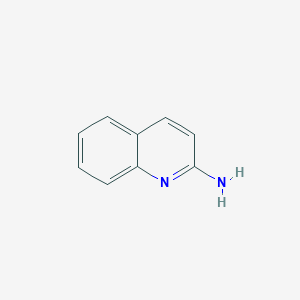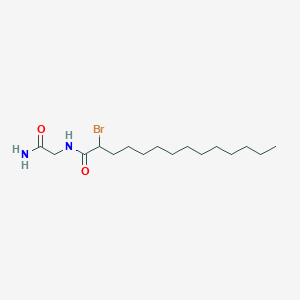
2-Bromo-myristoyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-myristoyl-glycinamide (2BrGM) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including drug development, biochemistry, and neuroscience.
Mecanismo De Acción
2-Bromo-myristoyl-glycinamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. It inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic residues of the peptides and preventing their aggregation. In protein myristoylation, 2-Bromo-myristoyl-glycinamide acts as a competitive inhibitor by binding to the myristoylation site of the protein and preventing the attachment of the myristoyl group. In synaptic transmission and plasticity, 2-Bromo-myristoyl-glycinamide has been shown to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-myristoyl-glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid-beta aggregation, the inhibition of protein myristoylation, and the modulation of NMDA receptor activity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-myristoyl-glycinamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Another advantage is its specificity for myristoylated proteins, which allows for the selective inhibition of myristoylation. However, one of the limitations of using 2-Bromo-myristoyl-glycinamide is its potential toxicity, which requires careful handling and dosing in lab experiments.
Direcciones Futuras
For the use of 2-Bromo-myristoyl-glycinamide in scientific research include further studies on its potential applications in drug development, biochemistry, and neuroscience. Specifically, more research is needed to determine the optimal dosing and delivery methods for 2-Bromo-myristoyl-glycinamide in various applications. Additionally, more research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-Bromo-myristoyl-glycinamide in animal models of stroke and traumatic brain injury. Finally, more research is needed to develop more selective and potent inhibitors of myristoylation for use in scientific research and drug development.
Métodos De Síntesis
The synthesis of 2-Bromo-myristoyl-glycinamide involves the reaction of myristoyl chloride with glycine in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) as the solvent. The resulting product is then treated with bromine to obtain 2-Bromo-myristoyl-glycinamide. This synthesis method has been optimized to yield high purity and yield of 2-Bromo-myristoyl-glycinamide.
Aplicaciones Científicas De Investigación
2-Bromo-myristoyl-glycinamide has been used in various scientific research applications, including drug development, biochemistry, and neuroscience. In drug development, 2-Bromo-myristoyl-glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In biochemistry, 2-Bromo-myristoyl-glycinamide has been used as a tool to study protein myristoylation, a post-translational modification that plays a critical role in protein function. In neuroscience, 2-Bromo-myristoyl-glycinamide has been used to study the role of myristoylation in synaptic transmission and plasticity.
Propiedades
Número CAS |
134764-29-7 |
|---|---|
Nombre del producto |
2-Bromo-myristoyl-glycinamide |
Fórmula molecular |
C16H31BrN2O2 |
Peso molecular |
363.33 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-2-bromotetradecanamide |
InChI |
InChI=1S/C16H31BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16(21)19-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21) |
Clave InChI |
YLYYKUPMRFKGEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br |
Sinónimos |
2-Bromo-myristoyl-glycinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
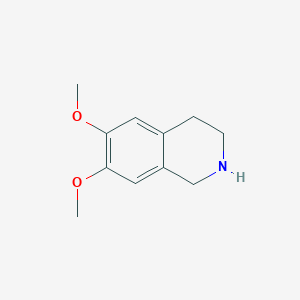
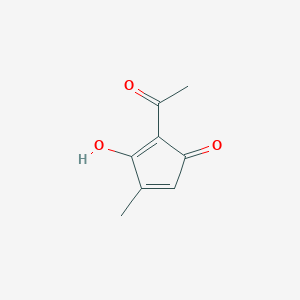
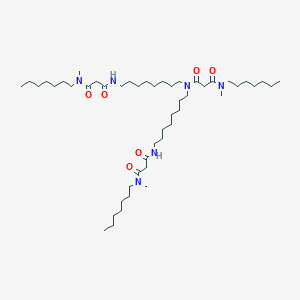
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
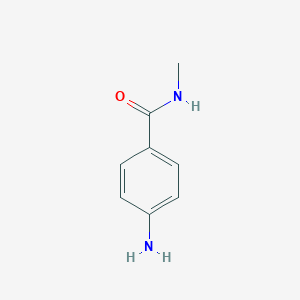
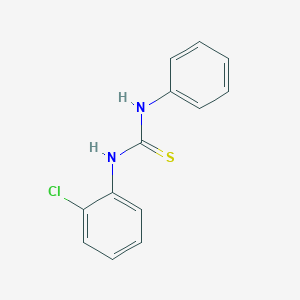
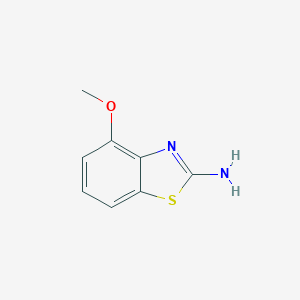
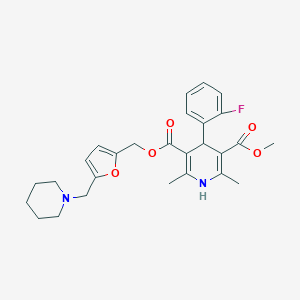
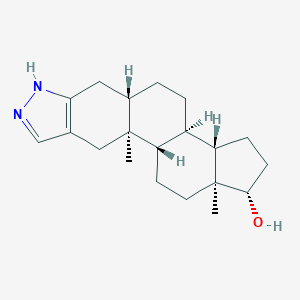
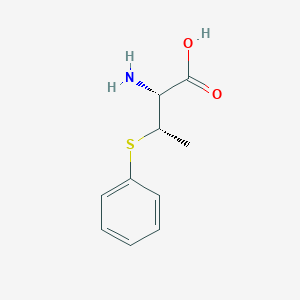
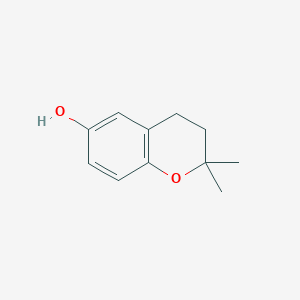
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
